molecular formula C17H24N2O4 B14175737 2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid CAS No. 1060813-70-8

2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid

Cat. No.: B14175737
CAS No.: 1060813-70-8
M. Wt: 320.4 g/mol
InChI Key: SRENBUWVLIVFAS-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenyl group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The Boc group serves as a protecting group for amines, which is crucial in multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid typically involves the protection of the piperazine nitrogen with a Boc group, followed by the introduction of the phenyl group and the acetic acid moiety. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The phenyl group can be introduced via a nucleophilic substitution reaction, and the acetic acid moiety can be added through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, free amines, and various substituted piperazine derivatives.

Scientific Research Applications

2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may bind to receptors or enzymes, leading to changes in their activity. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid is unique due to its specific combination of a piperazine ring, a phenyl group, and a Boc-protected amine. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

1060813-70-8

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperazin-1-yl]acetic acid

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-15(20)21)11-14(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)

InChI Key

SRENBUWVLIVFAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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